6-(5-Hydroxypentyl)cyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Hydroxypentyl)cyclohex-2-EN-1-one is an organic compound characterized by a cyclohexenone ring substituted with a hydroxypentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-enone with a suitable hydroxypentyl precursor under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing high-throughput on-column reaction gas chromatography to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the cyclohexenone ring can be reduced to form cyclohexanone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
6-(5-Hydroxypentyl)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclohex-2-enone: A simpler analog with similar reactivity but lacking the hydroxypentyl group.
Cyclohexanone: A fully saturated analog with different chemical properties.
2-Cyclohexen-1-one: Another analog with a similar structure but different substitution pattern.
Uniqueness: 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one is unique due to the presence of the hydroxypentyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90122-56-8 |
---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
6-(5-hydroxypentyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h4,8,10,12H,1-3,5-7,9H2 |
InChI-Schlüssel |
FPGNVCIALHKCJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C=C1)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.